The molecular structure of 5-Benzylidene-3-ethyl rhodanine has been investigated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, ] These techniques provide information about the connectivity of atoms, functional groups present, and the molecular weight of the compound.
X-ray crystallography studies have also been conducted to elucidate the three-dimensional structure and spatial arrangement of atoms within the molecule. [, ]
5-Benzylidene-3-ethyl rhodanine belongs to the class of rhodanine derivatives, which are five-membered heterocyclic compounds containing sulfur and nitrogen. Rhodanines have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound 5-benzylidene-3-ethyl rhodanine is synthesized from rhodanine and benzaldehyde derivatives through condensation reactions, making it a member of the substituted rhodanine family with potential therapeutic applications.
The synthesis of 5-benzylidene-3-ethyl rhodanine typically involves the following steps:
5-Benzylidene-3-ethyl rhodanine participates in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or specificity.
The mechanism of action for 5-benzylidene-3-ethyl rhodanine primarily involves its interaction with specific biological targets:
Experimental studies have shown that modifications in the structure can significantly alter its potency against different cancer cell lines.
The physical and chemical properties of 5-benzylidene-3-ethyl rhodanine include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for characterization, revealing distinct peaks corresponding to functional groups present in the molecule.
5-Benzylidene-3-ethyl rhodanine has several scientific applications:
5-Benzylidene-3-ethyl rhodanine (CAS RN: 18331-34-5) is a small-molecule heterocyclic compound with the systematic IUPAC name 3-Ethyl-5-(phenylmethylene)-2-thioxo-4-thiazolidinone. Its molecular formula is C₁₂H₁₁NOS₂, and its molecular weight is 249.35 g/mol [1]. The compound is commonly abbreviated as BTR-1 in pharmacological research [1] [6]. The core structure consists of a rhodanine scaffold (a 4-thiazolidinone with a thiocarbonyl group at C2) modified at N3 with an ethyl group and at C5 with a benzylidene moiety. The benzylidene group follows benzene ring nomenclature rules, where substituents are denoted using ortho-, meta-, or para-prefixes if present [9].
The compound features three critical functional groups governing its reactivity and bioactivity:
Table 1: Key Functional Groups and Properties
Functional Group | Role in Bioactivity | Electronic Properties |
---|---|---|
Thiocarbonyl (C=S) | Hydrogen-bond acceptor | Polarizable, nucleophilic |
Carbonyl (C=O) | Hydrogen-bond donor/acceptor | Electrophilic at carbon |
Benzylidene (CH=Ph) | Michael acceptor | Electron-deficient π-system |
Ethyl (N3-substituent) | Lipophilicity enhancer | Electron-donating |
The rhodanine core was first synthesized in 1877 by Marceli Nencki, but 5-benzylidene-3-ethyl rhodanine emerged as a distinct entity in the 2000s during anticancer scaffold optimization [6]. Early studies focused on rhodanine-3-acetic acid derivatives (e.g., epalrestat) for diabetes, but the 3-ethyl-5-benzylidene variant gained prominence when Moorthy et al. (2010) identified its potent leukemia-selective cytotoxicity [1] [5]. Its discovery stemmed from structure-activity relationship (SAR) studies of 5-arylidenerhodanines, where the 3-ethyl group balanced potency and metabolic stability better than methyl or phenyl analogs [6].
This scaffold is a privileged structure in anticancer drug design due to:
Table 2: Research Findings for 5-Benzylidene-3-ethyl Rhodanine
Mechanism/Target | Key Findings | Reference |
---|---|---|
Cell Cycle Arrest | S-phase blockade in K562 leukemia cells via DNA replication disruption | [1] |
Apoptosis Induction | ROS-mediated DNA strand breaks and caspase activation | [5] |
PRL-3 Phosphatase Inhibition | Suppresses metastasis in colon cancer (IC₅₀ = 0.8–1.1 µM) | [6] |
Antibacterial Activity | Inactive against Gram-negative bacteria but moderate vs. Gram-positive strains | [3] |
Molecular Hybridization | Bis-rhodanine derivatives show enhanced docking scores vs. HPV 16E2 | [8] |
Recent applications include microtubule-stabilizing agents mimicking Taxol’s binding to β-tubulin Arg369, demonstrating its versatility beyond kinase inhibition [10]. Structure-based optimization has yielded derivatives with improved potency, such as 5-(3-nitrobenzylidene) variants for HCV NS5B inhibition (IC₅₀ = 7.7 µM) [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1